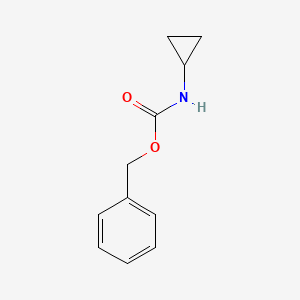
Benzyl cyclopropylcarbamate
Descripción general
Descripción
Benzyl cyclopropylcarbamate is a chemical compound with the molecular formula C17H16ClNO2 . It is also known by its IUPAC name, benzyl 1-(4-chlorophenyl)cyclopropylcarbamate . The compound has a molecular weight of 301.77 .
Synthesis Analysis
The synthesis of Benzyl cyclopropylcarbamate and similar compounds has been studied in detail. One research paper discusses the acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents . This process was found to result in the formation of a new compound during the cascade condensation of glyoxal with ammonia derivatives .Molecular Structure Analysis
The molecular structure of Benzyl cyclopropylcarbamate consists of a benzyl group attached to a cyclopropylcarbamate group . The compound has a mono-isotopic mass of 301.086945 Da .Physical And Chemical Properties Analysis
Benzyl cyclopropylcarbamate is a compound with a molecular weight of 301.77 .Aplicaciones Científicas De Investigación
Kinetics and Reaction Mechanisms
- Gas Phase Elimination Kinetics : The elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate were studied, revealing first-order rate laws and suggesting a six-membered cyclic transition mechanism. This research contributes to understanding the steric factors in the reaction kinetics of similar compounds (Luiggi et al., 2002).
Synthesis and Medicinal Chemistry
Enantioselective Synthesis : Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an important intermediate for CCR2 antagonists, was synthesized enantioselectively, highlighting the compound's role in the development of potential therapeutics (Campbell et al., 2009).
Cyclopropyl Transfer Reaction : A method for direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent was developed, demonstrating the compound's utility in synthesizing nitrogenated compounds relevant in pharmaceuticals (Gagnon et al., 2007).
Pharmacology and Toxicology
Antiviral Properties : Benzyl bis(thiosemicarbazone) compounds, including benzyl cyclopropylcarbamate derivatives, have shown promising antiviral properties against herpes simplex virus, suggesting their potential as therapeutic agents (Genova et al., 2004).
GABAergic Medications and Alcoholism : Although not directly related to benzyl cyclopropylcarbamate, research on GABAergic medications for treating alcoholism provides context for the broader field of pharmacological research in which similar compounds may be studied (Johnson et al., 2005).
Agricultural Applications
- Fungicide Delivery Systems : The development of nanoparticle systems for the sustained release of carbendazim (methyl-2-benzimidazole carbamate) illustrates the potential of similar carbamate compounds in agricultural applications, particularly in pest control and crop protection (Campos et al., 2015).
Safety And Hazards
Benzyl cyclopropylcarbamate should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Propiedades
IUPAC Name |
benzyl N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(12-10-6-7-10)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHOWPBVPPIHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521269 | |
| Record name | Benzyl cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl cyclopropylcarbamate | |
CAS RN |
88048-43-5 | |
| Record name | Benzyl cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3058057.png)
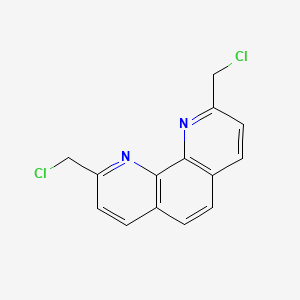
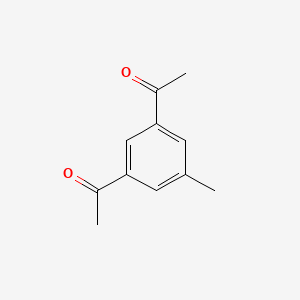
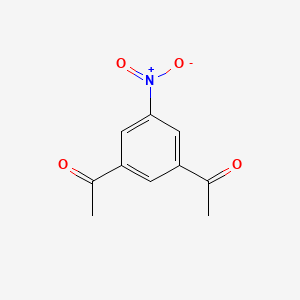

![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3058067.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 8-methyl-2-phenyl-](/img/structure/B3058069.png)
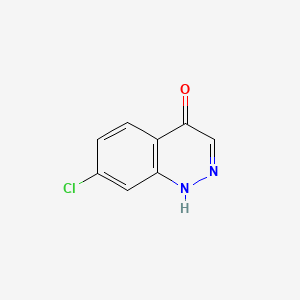
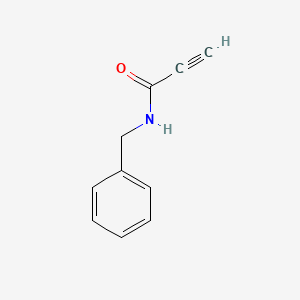
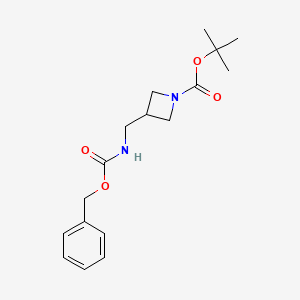


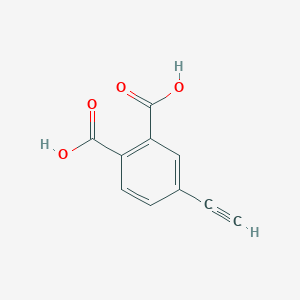
![Propanoyl chloride, 3-[(trifluoroacetyl)amino]-](/img/structure/B3058079.png)